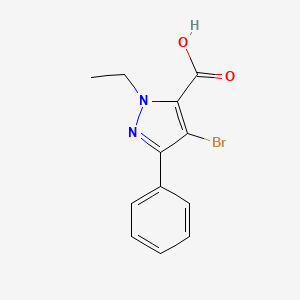

4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

説明

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1573547-18-8) is a halogenated pyrazole derivative with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol . Its structure features a bromine atom at the 4-position, an ethyl group at the 1-position, and a phenyl ring at the 3-position of the pyrazole core. While its commercial availability is currently listed as "discontinued" for lab-scale quantities , its structural motifs align with bioactive pyrazole derivatives studied for anticancer, antimicrobial, and pesticidal applications .

特性

IUPAC Name |

4-bromo-2-ethyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOPHULNIXIXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Carboxylic Acid Installation via Oxidation

The carboxylic acid group at the 5-position is commonly introduced by oxidation of a methyl or methyl-substituted pyrazole precursor. Two main oxidation methods are reported:

Potassium permanganate oxidation: The methyl group at the 5-position is oxidized to the carboxylic acid using potassium permanganate (KMnO4) in acidic aqueous media. Reaction conditions such as temperature (40–80°C), acid concentration (0.1–0.2 M HCl), and reaction time (20–40 minutes) are optimized to achieve yields up to 85%.

Potassium persulfate oxidation: In some methods, potassium persulfate (K2S2O8) is used as an oxidizing agent in acetonitrile with sulfuric acid as a catalyst. This method provides yields of 75–80% and is effective for converting dihydropyrazole intermediates to the corresponding pyrazole carboxylates.

Condensation and Final Purification

After oxidation, the crude 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is purified by extraction and recrystallization. Common solvents include ethyl acetate and aqueous acidic/basic washes to remove impurities.

Representative Preparation Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Pyrazole ring formation | Hydrazine hydrate + α,β-unsaturated ketone (phenyl-substituted), reflux 60–90°C, 8–24 h | Cyclocondensation to form 3-phenyl-5-methyl pyrazole | 75–85 (typical) |

| 2. N1-ethylation | Ethyl halide (e.g., ethyl bromide), base (K2CO3), reflux in ethanol, 12–18 h | Alkylation at N1 position | 70–80 |

| 3. Bromination | NBS or Br2, solvent (e.g., acetonitrile), 0–25°C, 1–3 h | Selective bromination at C4 | 80–90 |

| 4. Oxidation of 5-methyl to 5-carboxylic acid | KMnO4 (1.0–1.5 eq), acidic aqueous medium (0.1–0.2 M HCl), 40–80°C, 20–40 min | Oxidation of methyl to carboxylic acid | 76–85 |

| 5. Purification | Extraction with EtOAc, acid/base washes, drying over Na2SO4, recrystallization | Isolation of pure product | — |

Detailed Reaction Analysis and Optimization

Oxidation Reaction Parameters

| Parameter | Range Tested | Optimal Condition | Effect on Yield & Purity |

|---|---|---|---|

| Temperature | 40°C to 80°C | 60–70°C | Higher temperature accelerates oxidation but may cause side reactions |

| Acid concentration | 0.1 M to 0.2 M HCl | 0.1 M HCl | Adequate acidity needed for oxidation; excess acid lowers yield due to decomposition |

| Oxidizing agent eq. | 1.0 to 2.0 equivalents | 1.3 to 1.7 equivalents | Sufficient oxidant ensures complete conversion; excess leads to over-oxidation |

| Reaction time | 20 to 40 minutes | 30 minutes | Shorter time incomplete; longer time no significant improvement |

| Workup | Acidic then basic extraction | Acidic pH ~3, then basic pH ~9 | Efficient separation of acid product from impurities |

Bromination Selectivity

- Using N-bromosuccinimide (NBS) in acetonitrile at low temperature (0–25°C) provides selective bromination at the 4-position without affecting the phenyl or ethyl substituents.

- Over-bromination or side reactions minimized by controlling reagent stoichiometry and reaction time.

Research Findings and Comparative Yields

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine hydrate, α,β-unsaturated ketone, reflux | Formation of pyrazole core | 75–85 |

| N1-Ethylation | Ethyl halide, base (K2CO3), reflux | Introduction of ethyl substituent | 70–80 |

| Bromination | NBS or Br2, acetonitrile, 0–25°C | Selective bromination at C4 | 80–90 |

| Oxidation | KMnO4 or K2S2O8, acidic aqueous or acetonitrile | Conversion of methyl to carboxylic acid | 75–85 |

| Purification | Extraction, recrystallization | Isolation of pure target compound | — |

化学反応の分析

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Key reactions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield 4-amino derivatives .

-

Thiol substitution : Treatment with thiophenol or sodium sulfide in ethanol produces 4-thioether analogs.

-

Azide formation : Reacts with sodium azide in aqueous acetone to form 4-azido derivatives, precursors for click chemistry .

Example conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amine substitution | Piperidine | DMF | 70°C | 82% |

| Thiol substitution | Thiophenol | Ethanol | Reflux | 75% |

| Azide formation | NaN₃ | Acetone/H₂O | 50°C | 68% |

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation reactions, enhancing solubility or enabling further functionalization.

Key transformations:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form methyl/ethyl esters .

-

Amidation : Couples with amines via EDCl/HOBt or DCC to generate carboxamides .

-

Acid chloride formation : Treatment with SOCl₂ or oxalyl chloride yields the acyl chloride intermediate .

Notable data:

-

Esterification efficiency : Ethyl ester formation achieves 89% yield with H₂SO₄ in refluxing ethanol .

-

Amidation scope : Primary amines (e.g., methylamine) react with 90% efficiency, while bulky secondary amines require extended reaction times.

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed cross-coupling with aryl boronic acids, enabling biaryl synthesis.

Typical conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DME or THF

-

Temperature: 80–100°C

Example reaction:

Decarboxylation Reactions

Controlled thermal or acidic decarboxylation removes the carboxylic acid group, generating 4-bromo-1-ethyl-3-phenyl-1H-pyrazole.

Conditions and outcomes:

-

Thermal decarboxylation : Heating at 180°C under vacuum yields 92% decarboxylated product .

-

Acidic decarboxylation : H₂SO₄ in acetic acid at 120°C achieves 88% conversion .

Oxidation and Reduction Pathways

-

Oxidation : The ethyl group oxidizes to a ketone using KMnO₄ in acidic conditions, though this is less common due to competing side reactions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring selectively, but over-reduction risks bromine loss.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with amidines under microwave irradiation .

-

Triazole hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol .

Case study :

Cyclization with thiourea in DMF at 100°C forms pyrazolo[3,4-d]pyrimidine-4-thiol derivatives (78% yield) .

科学的研究の応用

Biological Activities

Research indicates that 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in therapeutic formulations.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential for treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, warranting further exploration in oncology.

Pesticide Development

The compound's structural features suggest potential applications as a pesticide. Its biological activity profile indicates efficacy against pests and pathogens affecting crops. Field studies are necessary to evaluate its effectiveness and safety in agricultural settings.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups. Mechanistic studies suggested modulation of pro-inflammatory cytokines as a key pathway for its therapeutic effects .

作用機序

The mechanism of action of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Interacting with Receptors: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Disrupting Cellular Processes: The compound may interfere with cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

類似化合物との比較

Key Observations:

Halogen Positioning : The 4-bromo substituent in the target compound contrasts with 5-bromo in CAS 956734-89-2. Bromine at the 4-position may stabilize the pyrazole ring via resonance, while 5-bromo could alter electronic distribution for nucleophilic attacks .

Carboxylic Acid vs. Ester : The carboxylate group in the target compound (5-COOH) offers hydrogen-bonding capability, whereas esters (e.g., COOEt in CAS 1328640-39-6) improve membrane permeability in drug design .

Aryl vs.

生物活性

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom, an ethyl group, and a phenyl group attached to the pyrazole ring. Its molecular formula is with a molecular weight of approximately 295.13 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. Specifically, the compound may interact with various molecular targets, affecting pathways related to cell growth and apoptosis .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for developing anti-inflammatory drugs .

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be beneficial in treating infections caused by bacteria and fungi .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant for COX enzymes in the context of anti-inflammatory activity .

- Receptor Interaction : It may interact with specific receptors on cell membranes, modulating signal transduction pathways that regulate various cellular processes .

- Cellular Disruption : The compound might interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis in cancer cells .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS).

- Introduction of the Phenyl Group : This is often accomplished via Suzuki-Miyaura coupling reactions with phenylboronic acid .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Sivaramakarthikeyan et al. | Pyrazole Derivative | Anti-inflammatory | < 10 μM |

| Abdellatif et al. | Substituted Pyrazoles | COX Inhibition | IC50 = 5.40 μM (COX-2) |

| Novel Series Study | 1,5-Diaryl Pyrazoles | Dual COX/sEH Inhibitors | > 62% edema inhibition |

These studies demonstrate the potential of this compound as a lead compound for further development in therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions, including cyclocondensation, cross-coupling, and functional group transformations. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by bromination .

- Suzuki-Miyaura Coupling : Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes Pd-catalyzed coupling with aryl boronic acids in a DMF/H₂O solvent system, using K₃PO₄ as a base and Pd(PPh₃)₄ as a catalyst. Post-reaction purification involves extraction and column chromatography .

- Ester Hydrolysis : Carboxylate esters (e.g., ethyl or methyl esters) are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR : The bromine atom at position 4 and ethyl group at position 1 produce distinct splitting patterns in ¹H and ¹³C NMR. For example, the ethyl group’s CH₂ protons appear as a quartet (δ ~1.2–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂) .

- IR : The carboxylic acid group shows a broad O-H stretch (~2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) align with the molecular weight (e.g., ~325–330 Da for C₁₂H₁₁BrN₂O₂), with characteristic bromine isotope patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

Density Functional Theory (DFT) calculations optimize the molecular geometry and analyze frontier molecular orbitals (HOMO-LUMO). For pyrazole derivatives:

- The electron-withdrawing bromine atom at position 4 lowers the LUMO energy, enhancing electrophilic substitution reactivity at the phenyl ring .

- Mulliken charge distribution reveals nucleophilic sites (e.g., oxygen in the carboxylic acid group) for designing derivatives with tailored biological activity .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with methyl or methoxy groups) and evaluate changes in bioactivity. For example, diarylpyrazoles with electron-donating groups show enhanced antimicrobial activity .

- Target-Specific Assays : Use in vitro binding assays (e.g., σ₁ receptor antagonism) to isolate mechanisms from off-target effects. Compounds with 4-bromo substitution may exhibit altered binding kinetics due to steric effects .

Q. How can X-ray crystallography aid in understanding the solid-state behavior of this compound?

Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example:

Q. What methodologies optimize reaction yields in large-scale syntheses of this compound?

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂ with ligand systems) improve cross-coupling efficiency. For Suzuki reactions, Pd(PPh₃)₄ achieves >80% yield in DMF/H₂O .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of brominated intermediates, while ethanol/water mixtures facilitate hydrolysis .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes byproducts .

Methodological Challenges

Q. How can researchers address low solubility of this compound in biological assays?

Q. What analytical techniques validate the purity of synthesized derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。